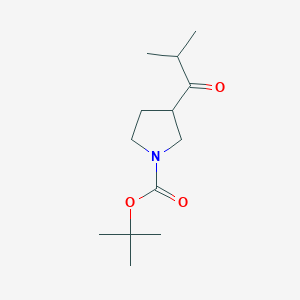

Tert-butyl 3-(2-methylpropanoyl)pyrrolidine-1-carboxylate

Description

Tert-butyl 3-(2-methylpropanoyl)pyrrolidine-1-carboxylate is a pyrrolidine-derived compound featuring a tert-butoxycarbonyl (Boc) protective group at the 1-position and a 2-methylpropanoyl (isobutyryl) substituent at the 3-position. This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and protease-targeting molecules .

Properties

IUPAC Name |

tert-butyl 3-(2-methylpropanoyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO3/c1-9(2)11(15)10-6-7-14(8-10)12(16)17-13(3,4)5/h9-10H,6-8H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOSFJALFHUWUAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C1CCN(C1)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(2-methylpropanoyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with tert-butyl chloroformate and 2-methylpropanoic acid. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(2-methylpropanoyl)pyrrolidine-1-carboxylate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield various reduced forms of the compound.

Substitution: The tert-butyl and 2-methylpropanoyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrrolidine derivatives .

Scientific Research Applications

Organic Synthesis

Tert-butyl 3-(2-methylpropanoyl)pyrrolidine-1-carboxylate serves as a versatile building block in organic synthesis. Its structure allows for various functional group transformations, making it useful in the development of more complex molecules.

Research indicates that this compound may exhibit significant biological activities:

- Antioxidant Properties: The presence of the pyrrolidine ring may enhance its ability to scavenge free radicals.

- Neuroprotective Effects: Preliminary studies suggest potential protective effects against neurodegenerative conditions by inhibiting apoptosis in neuronal cells.

Neuroprotective Effects

A study conducted on animal models demonstrated that administration of this compound resulted in:

- Increased Cell Viability: In cultures exposed to amyloid-beta, a key player in Alzheimer’s disease pathology.

- Reduction of Inflammatory Markers: The compound significantly decreased levels of pro-inflammatory cytokines.

Cancer Therapy Potential

Research has indicated that compounds with similar structures may inhibit tumor growth. This compound is being explored for its potential to induce apoptosis in cancer cell lines.

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-methylpropanoyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The table below compares key attributes of tert-butyl 3-(2-methylpropanoyl)pyrrolidine-1-carboxylate with analogous pyrrolidine derivatives:

*Calculated based on formula.

Key Observations:

Bromoisoquinoline derivatives (e.g., Compound 35) exhibit higher molecular weights due to aromatic systems, enhancing π-π stacking interactions critical for biological activity .

Synthetic Utility :

- Compound 35 is synthesized via Suzuki-Miyaura coupling (50% yield), whereas the spiro-oxindole derivative (328) achieves 94% yield through stereoselective cyclization, highlighting divergent synthetic challenges .

- The Boc group in all compounds allows for selective deprotection under acidic conditions, enabling modular synthesis .

Physicochemical Properties: Hydrophobicity follows the order: Spiro-oxindole (328) > Target Compound ≈ Compound 35 > PB00887, influenced by aromaticity and polar substituents . Optical activity in 328 ([α]D²⁶ = -31.6°) underscores its utility in enantioselective synthesis, absent in non-chiral analogs like Compound 35 .

Biological Activity

Tert-butyl 3-(2-methylpropanoyl)pyrrolidine-1-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : CHNO

- Molecular Weight : 225.33 g/mol

The compound features a pyrrolidine ring, which is known for its role in various biological systems, and a tert-butyl ester group that may influence its pharmacokinetic properties.

Research indicates that compounds with similar structures can exhibit a variety of biological activities, including:

- Anticancer Activity : Pyrrolidine derivatives have been studied for their ability to inhibit cancer cell proliferation. For instance, some studies suggest that they may induce apoptosis in cancer cells through modulation of apoptotic pathways and inhibition of specific kinases involved in cell survival .

- Antimicrobial Properties : Similar compounds have shown promising results against various bacterial strains and fungi. The presence of the pyrrolidine ring may enhance membrane permeability, allowing for better interaction with microbial targets.

- Anti-inflammatory Effects : Tert-butyl esters are often linked to anti-inflammatory activities. They may inhibit pro-inflammatory cytokines and pathways, contributing to their therapeutic potential in inflammatory diseases .

Anticancer Activity

A study focusing on pyrrolidine derivatives demonstrated that certain modifications could significantly enhance anticancer activity. For example, the introduction of bulky groups such as tert-butyl was shown to improve selectivity towards cancer cells while minimizing toxicity to normal cells. In vitro assays indicated IC values below 10 µM against various cancer cell lines, suggesting potent activity .

Antimicrobial Studies

In another investigation, the compound was tested against a panel of bacteria, including resistant strains. The results indicated a minimum inhibitory concentration (MIC) ranging from 8 to 32 µg/mL, showcasing its potential as an antimicrobial agent. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis .

Comparative Biological Activity Table

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for tert-butyl 3-(2-methylpropanoyl)pyrrolidine-1-carboxylate, and what reaction conditions yield the highest efficiency?

- Methodology : The compound can be synthesized via acylation of the pyrrolidine scaffold. A plausible route involves reacting tert-butyl pyrrolidine-1-carboxylate derivatives with 2-methylpropanoyl chloride in the presence of a base such as triethylamine (Et₃N) and a catalyst like 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) at 0–20°C . Optimizing stoichiometry (e.g., 1.2 equivalents of acyl chloride) and reaction time (monitored by TLC or LC-MS) improves yield.

Q. What analytical techniques are recommended for characterizing this compound and verifying its purity?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and stereochemistry. For example, the tert-butyl group typically appears as a singlet at ~1.4 ppm in ¹H NMR.

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (e.g., C₁₃H₂₁NO₃).

- Infrared (IR) Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretching of ester and amide) and ~1250 cm⁻¹ (C-O of tert-butyl group).

- HPLC/GC : For purity assessment (>95% by area normalization) .

Q. How is this compound utilized as an intermediate in pharmaceutical synthesis?

- Methodology : It serves as a protected pyrrolidine precursor for drug discovery. For instance, the tert-butyloxycarbonyl (Boc) group can be selectively deprotected under acidic conditions (e.g., trifluoroacetic acid in DCM) to generate free amines for further functionalization, such as coupling with boronic acids in Suzuki-Miyaura reactions . Applications include synthesizing enzyme inhibitors or receptor ligands .

Advanced Research Questions

Q. How can computational tools guide the design of derivatives with enhanced biological activity?

- Methodology :

- Retrosynthetic Analysis : Use AI-powered platforms (e.g., Pistachio, Reaxys) to predict feasible synthetic pathways for derivatives .

- Molecular Docking : Simulate interactions between derivatives and target proteins (e.g., kinases) to prioritize candidates.

- QSAR Modeling : Correlate substituent properties (e.g., logP, polar surface area) with activity data to optimize pharmacokinetics .

Q. How should researchers resolve contradictions in reported reaction yields for similar compounds?

- Methodology :

- Critical Parameter Analysis : Compare reaction conditions (e.g., temperature, solvent purity, catalyst loading). For example, yields for Boc-protected pyrrolidines vary significantly if trace moisture is present during acylation .

- Reproducibility Testing : Replicate protocols with controlled variables (e.g., anhydrous DCM vs. technical grade).

- Side Reaction Identification : Use LC-MS or ²D NMR to detect byproducts (e.g., over-acylation or hydrolysis) .

Q. What strategies are effective for minimizing side reactions during deprotection of the Boc group?

- Methodology :

- Acid Selection : Trifluoroacetic acid (TFA) in DCM (1:1 v/v, 3 hours) is milder than HCl/dioxane, reducing racemization risks .

- Temperature Control : Perform deprotection at 0°C to slow unwanted degradation.

- Workup Optimization : Neutralize with NaHCO₃ immediately post-reaction to quench residual acid, followed by extraction and drying (MgSO₄) .

Q. How can stereochemical integrity be maintained during derivatization of the pyrrolidine ring?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.